REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:8]#N)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH2:10].[CH3:11][OH:12]>>[NH2:1][C:2]1[C:3]([C:8]([O:12][CH3:11])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
cyano
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HCl gas was bubbled through the solution until the volume of the solution
|
Type
|
TEMPERATURE
|
Details
|
had noticeably increased
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
TEMPERATURE
|
Details
|
the reaction warmed to room temperature
|
Type
|
ALIQUOT
|
Details
|
At this time, LCMS (sampled
|
Type
|
TEMPERATURE
|
Details
|
after re-cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to −78° C.)
|
Type
|
CUSTOM
|
Details
|
the reaction transferred to a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCL3 repeatedly until very little UV-active material
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |